molecular formula C21H19N5O2S B2581961 N-[(4-methylphenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide CAS No. 1243020-58-7

N-[(4-methylphenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide

Cat. No.: B2581961
CAS No.: 1243020-58-7
M. Wt: 405.48
InChI Key: OUXPXGHHYDZKTA-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a synthetic small molecule that features a triazolopyrazine core scaffold, a structure class of significant interest in medicinal chemistry and drug discovery research. This specific compound is characterized by an 8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl group linked via a sulfanyl bridge to an acetamide moiety, which is further substituted with a (4-methylphenyl)methyl group. Close structural analogs of this compound, which share the same 8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin core, have been documented in chemical databases, highlighting the research relevance of this pharmacophore . Compounds within this structural family are frequently investigated for their potential to modulate various biological targets due to their heterocyclic architecture, which is often associated with kinase inhibition and other enzyme-related activities. The presence of the sulfanyl acetamide chain offers a potential site for interaction with biological nucleophiles or metal ions in enzyme active sites, while the N-[(4-methylphenyl)methyl] group provides a hydrophobic element that may influence cell permeability and target binding affinity. This product is intended for research purposes only, including but not limited to, in vitro biochemical assays, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. It is strictly for laboratory research use and is not approved for diagnostic, therapeutic, or personal use. Researchers are encouraged to fully characterize the compound for their specific applications.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-15-7-9-16(10-8-15)13-22-18(27)14-29-21-24-23-19-20(28)25(11-12-26(19)21)17-5-3-2-4-6-17/h2-12H,13-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXPXGHHYDZKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[(4-methylphenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(4-methylphenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to therapeutic effects such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

  • Target Compound : Features a 4-methylbenzyl group (electron-donating methyl substituent).
  • Analog 1 : 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide ()
    • Substituents: 4-chlorobenzyl (electron-withdrawing Cl) and 4-methoxybenzyl (electron-donating OCH₃).
    • Impact: Chlorine may enhance lipophilicity and metabolic stability, while methoxy groups improve solubility .
  • Analog 2: 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide () Substituents: 2,5-dimethylphenyl (steric hindrance from ortho-methyl groups).

Modifications on the Acetamide Side Chain

  • Impact: Enhanced interaction with charged residues in enzymatic pockets .
  • Analog 4: N-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)-3-(4-methylpiperazin-1-yl)propanamide () Substituents: Methylpiperazine-propanamide chain.

Spectroscopic and Physicochemical Comparisons

Table 1. Key Properties of Selected Analogs

Compound Molecular Formula Average Mass (Da) Key Substituents Notable NMR Shifts (ppm)
Target Compound C₂₃H₂₁N₅O₂S 455.51 4-Methylbenzyl Not reported
Analog 1 () C₂₂H₂₀ClN₅O₃S 469.94 4-Chlorobenzyl, 4-methoxybenzyl Aromatic protons: 7.30–7.76 (CDCl₃)
Analog 3 () C₂₈H₂₇N₇O 485.57 Benzylpiperazine NH₂: 5.54 (br s, CDCl₃); Aromatic: 7.30–8.12
Analog 4 () C₂₅H₂₈N₈O₂ 488.55 Methylpiperazine-propanamide CH₃ (piperazine): 2.15 (s, DMSO-d6)

NMR Spectral Trends

  • Region-Specific Shifts : highlights that substituents in regions A (positions 39–44) and B (29–36) cause distinct chemical shift changes in triazolo-pyrazine derivatives. For example, electron-withdrawing groups (e.g., Cl in Analog 1) deshield nearby protons, while electron-donating groups (e.g., OCH₃) shield them .
  • Amide Proton Signals : In Analog 4, the NH proton resonates at 10.18 ppm (DMSO-d6), indicating strong hydrogen-bonding interactions absent in the target compound .

Biological Activity

N-[(4-methylphenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a triazolo[4,3-a]pyrazine core , which is known for various biological activities. The presence of a 4-methylphenyl group and a sulfanyl acetamide moiety enhances its pharmacological properties. The structural complexity suggests that it may interact with multiple biological targets.

While specific mechanisms for this compound are not fully elucidated, related triazolopyrazine derivatives have shown promise in several biological activities:

  • Kinase Inhibition : Some derivatives have been identified as potential inhibitors of c-Met kinase, which is implicated in cancer progression. For instance, a related compound exhibited an IC50 value of 48 nM against c-Met kinase and demonstrated significant anti-tumor activity against various cancer cell lines (A549, MCF-7, HeLa) with IC50 values ranging from 0.15 to 2.85 μM .
  • Antimicrobial Activity : Other triazole derivatives have been reported to possess antimicrobial properties, suggesting that this compound may also exhibit similar effects .

Case Studies and Experimental Data

  • Anti-Tumor Activity :
    • A study evaluated the anti-tumor efficacy of triazolo[4,3-a]pyrazine derivatives. The most promising compound showed excellent inhibition against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
    • The study utilized various assays including cell cycle analysis and apoptosis assays to confirm the mechanism of action.
  • Inhibition of Enzymatic Activity :
    • Research indicates that compounds with similar structures can inhibit specific kinases involved in tumor growth and metastasis. This suggests that this compound may also target such pathways.

Potential Applications

The biological activities associated with this compound suggest several therapeutic applications:

  • Cancer Therapy : Due to its potential anti-tumor effects through kinase inhibition.
  • Antimicrobial Agents : Its structural similarity to known antimicrobial agents indicates potential use in treating infections.

Comparative Analysis of Related Compounds

Compound NameStructureIC50 (µM)Biological Activity
22iTriazolo[4,3-a]pyrazine derivative0.83 (A549), 0.15 (MCF-7), 2.85 (HeLa)Anti-tumor activity
N-(4-methoxyphenyl)-2-{...}Similar structural framework48 nM (c-Met kinase)Kinase inhibition
Other Triazole DerivativesVariousVariesAntimicrobial activity

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